molecular formula C11H16ClN3 B1488493 6-chloro-N-(4-methylcyclohexyl)pyrimidin-4-amine CAS No. 1599124-93-2

6-chloro-N-(4-methylcyclohexyl)pyrimidin-4-amine

Cat. No. B1488493
CAS RN: 1599124-93-2
M. Wt: 225.72 g/mol
InChI Key: GOQSULWCSZPZJY-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methylcyclohexyl)pyrimidin-4-amine, also known as 6-chloro-N-(4-methylcyclohexyl)pyrimidine-4-amine, is a chemical compound commonly used in laboratory experiments. It is a colorless, odorless, and crystalline solid that is soluble in water and other solvents. It is a cyclic amine, meaning it contains a nitrogen atom with a single bond to a carbon atom. This compound has a wide range of applications in the laboratory, including as a reagent in synthetic chemistry, as a catalyst in organic reactions, and as a building block for drug synthesis.

Scientific Research Applications

Synthesis and Reactivity

6-chloro-N-(4-methylcyclohexyl)pyrimidin-4-amine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. It participates in reactions that form the backbone of various substituted pyrimidines and pyrimidinones, offering a pathway to synthesize compounds with potential fungicidal, antimicrobial, and pharmacological activities. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids from similar chloro-substituted pyrimidines demonstrates the chemical's role in creating derivatives with fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Biological Activity

The research also extends into exploring the biological activities of compounds synthesized using chloro-substituted pyrimidines. For example, the synthesis and evaluation of tricyclic compounds for their antimicrobial properties against various bacteria and fungi highlight the potential of these compounds in medical applications (Mittal, Sarode, & Vidyasagar, 2011).

Structural Studies

Moreover, structural and crystalline analyses of chloro-substituted pyrimidines contribute to the understanding of their chemical behavior and reactivity. Studies on compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives provide insights into the molecular arrangements and hydrogen-bonded networks, facilitating the design of new compounds with optimized properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Enzyme Inhibition

Additionally, the development of enzyme inhibitors using chloro-substituted pyrimidines showcases the chemical's potential in therapeutic applications. Syntheses of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols as adenosine deaminase inhibitors from related chloro-substituted pyrimidines underline the role of these chemicals in drug discovery and development (Schaeffer & Odin, 1965).

properties

IUPAC Name

6-chloro-N-(4-methylcyclohexyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSULWCSZPZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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